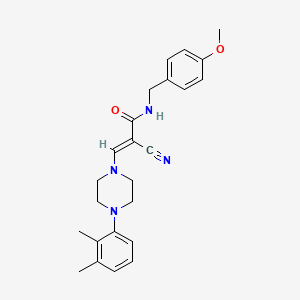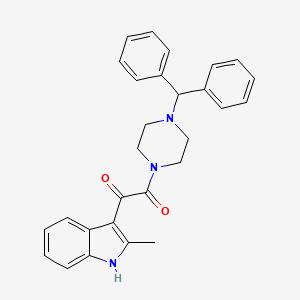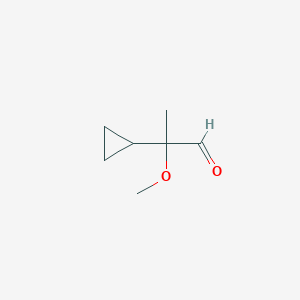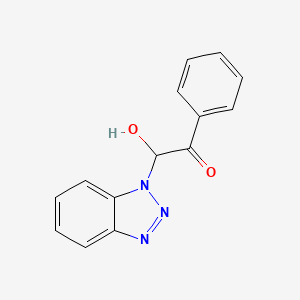
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone, commonly known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a UV-absorbing compound that is used as a photostabilizer in various industries, including plastics, coatings, and personal care products. In addition, BPE has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of BPE in cancer cells is not fully understood. However, studies have suggested that BPE may inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and division. In addition, BPE has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
BPE has been found to have several biochemical and physiological effects. For example, BPE has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In addition, BPE has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPE in lab experiments is its UV-absorbing properties, which make it an effective photostabilizer in various industries. In addition, BPE has been found to have anticancer activity, which makes it a promising compound for cancer research. However, one of the limitations of using BPE in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on BPE. One area of research is the development of novel BPE derivatives with enhanced anticancer activity and reduced toxicity. In addition, further studies are needed to understand the mechanism of action of BPE in cancer cells and to identify potential targets for cancer therapy. Finally, research is needed to explore the potential applications of BPE in other fields, such as materials science and environmental science.
Synthesis Methods
BPE can be synthesized through a variety of methods, including the reaction of benzotriazole with phenylglyoxylic acid or the reaction of benzotriazole with benzoyl chloride. The most common method of synthesis involves the reaction of benzotriazole with benzoyl chloride in the presence of a base catalyst, such as triethylamine, to yield BPE.
Scientific Research Applications
BPE has been extensively studied for its potential applications in the field of medicine. Research has shown that BPE exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPE has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBYOKVTOYEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)
![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)
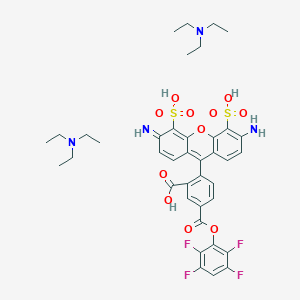
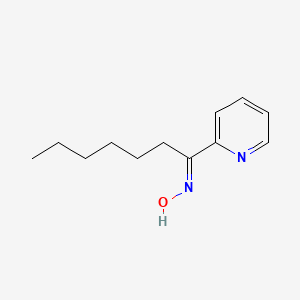

![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)
![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)
![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)


